molecular formula C11H11BrO2 B12132041 ethyl (Z)-2-bromo-3-phenylprop-2-enoate

ethyl (Z)-2-bromo-3-phenylprop-2-enoate

Katalognummer: B12132041
Molekulargewicht: 255.11 g/mol
InChI-Schlüssel: JERJVPLUQYCJED-NTMALXAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (Z)-2-bromo-3-phenylprop-2-enoate is an organic compound that belongs to the class of α,β-unsaturated esters. This compound is characterized by the presence of a bromine atom attached to the second carbon of the propenoate group, and a phenyl group attached to the third carbon. The (Z)-configuration indicates that the higher priority substituents on the double bond are on the same side.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl (Z)-2-bromo-3-phenylprop-2-enoate can be synthesized through various methods. One common approach involves the bromination of ethyl cinnamate. The reaction typically uses bromine (Br₂) in an organic solvent such as dichloromethane (CH₂Cl₂) under controlled temperature conditions to ensure the formation of the (Z)-isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the desired (Z)-isomer. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (Z)-2-bromo-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) can oxidize the compound to form carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.

Major Products

    Nucleophilic Substitution: Formation of substituted esters.

    Reduction: Formation of ethyl 3-phenylpropanoate.

    Oxidation: Formation of 3-phenylpropanoic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl (Z)-2-bromo-3-phenylprop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl (Z)-2-bromo-3-phenylprop-2-enoate involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound’s α,β-unsaturated ester structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl cinnamate: Lacks the bromine atom and has different reactivity.

    Ethyl (E)-2-bromo-3-phenylprop-2-enoate: The (E)-isomer has different spatial arrangement and reactivity.

    Methyl (Z)-2-bromo-3-phenylprop-2-enoate: Similar structure but with a methyl ester group instead of ethyl.

Uniqueness

This compound is unique due to its specific (Z)-configuration, which influences its reactivity and interaction with other molecules. This configuration can lead to different biological activities and synthetic applications compared to its (E)-isomer or other related compounds.

Eigenschaften

Molekularformel

C11H11BrO2

Molekulargewicht

255.11 g/mol

IUPAC-Name

ethyl (Z)-2-bromo-3-phenylprop-2-enoate

InChI

InChI=1S/C11H11BrO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8-

InChI-Schlüssel

JERJVPLUQYCJED-NTMALXAHSA-N

Isomerische SMILES

CCOC(=O)/C(=C/C1=CC=CC=C1)/Br

Kanonische SMILES

CCOC(=O)C(=CC1=CC=CC=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.